molecular formula C22H21N3O4 B3545510 6-(2-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE

6-(2-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE

Cat. No.: B3545510
M. Wt: 391.4 g/mol
InChI Key: FTIHLWIRRZONSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that includes both methoxyphenyl and pyrrolopyrimidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate methoxyphenyl derivatives with pyrrolopyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(2-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxybenzoic acid derivatives, while reduction could produce methoxyphenylamines.

Scientific Research Applications

6-(2-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(2-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(4-METHOXYPHENYL)PYRIMIDINE-2,4-DIAMINE: Shares the methoxyphenyl and pyrimidine core but lacks the pyrrolopyrimidine structure.

    2-CHLORO-4-(4-METHOXYPHENYL)-6-(4-NITROPHENYL)PYRIMIDINE: Contains similar aromatic rings but different substituents and functional groups.

Uniqueness

6-(2-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its combination of methoxyphenyl and pyrrolopyrimidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-23-17-13-25(16-7-5-6-8-18(16)29-4)20(14-9-11-15(28-3)12-10-14)19(17)21(26)24(2)22(23)27/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIHLWIRRZONSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)OC)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
6-(2-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
6-(2-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 4
Reactant of Route 4
6-(2-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 5
Reactant of Route 5
6-(2-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 6
Reactant of Route 6
6-(2-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE

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